molecular formula C10H10BrN B8620154 6-Bromo-1-methyl-3,4-dihydroisoquinoline

6-Bromo-1-methyl-3,4-dihydroisoquinoline

Cat. No.: B8620154
M. Wt: 224.10 g/mol
InChI Key: HWACKXASTKUDLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Bromo-1-methyl-3,4-dihydroisoquinoline, with the molecular formula C10H10BrN, is a synthetically versatile 3,4-dihydroisoquinoline derivative recognized as a valuable scaffold in medicinal chemistry . The dihydroisoquinoline and tetrahydroisoquinoline (THIQ) core structures are privileged frameworks in drug discovery, present in a wide range of compounds with diverse biological activities . These structures are frequently explored for their potential in developing central nervous system (CNS) active agents, among other therapeutic areas . The bromine substituent at the 6-position offers a reactive handle for further functionalization using modern cross-coupling reactions, allowing researchers to generate a diverse array of analogs for structure-activity relationship (SAR) studies . This compound is intended for research and development purposes in a controlled laboratory setting only. It is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H10BrN

Molecular Weight

224.10 g/mol

IUPAC Name

6-bromo-1-methyl-3,4-dihydroisoquinoline

InChI

InChI=1S/C10H10BrN/c1-7-10-3-2-9(11)6-8(10)4-5-12-7/h2-3,6H,4-5H2,1H3

InChI Key

HWACKXASTKUDLO-UHFFFAOYSA-N

Canonical SMILES

CC1=NCCC2=C1C=CC(=C2)Br

Origin of Product

United States

Spectroscopic Characterization and Advanced Structural Elucidation of 6 Bromo 1 Methyl 3,4 Dihydroisoquinoline

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling patterns, and correlations, a complete structural assignment of 6-Bromo-1-methyl-3,4-dihydroisoquinoline can be achieved.

The ¹H NMR spectrum of this compound is predicted to display distinct signals corresponding to each unique proton environment in the molecule. The structure contains three aromatic protons and six aliphatic protons split between a methyl group and two methylene (B1212753) groups.

Aliphatic Region: The methyl group (CH₃) attached to the C1 imine carbon is expected to appear as a sharp singlet, as it has no adjacent protons for coupling. Its chemical shift would likely be in the range of 2.3–2.5 ppm. The two methylene groups at C3 and C4 form an ethyl-like fragment. The C4 protons (Ar-CH₂), being benzylic, would appear as a triplet around 2.8–3.0 ppm. The C3 protons (-CH₂-N=), adjacent to the nitrogen, would be further deshielded, appearing as a triplet around 3.8–4.0 ppm. These two triplets would show coupling to each other.

Aromatic Region: The aromatic region would show signals for the three protons on the substituted benzene (B151609) ring. The bromine atom at C6 significantly influences the electronic environment. The H-5 proton is expected to appear as a doublet around 7.1-7.2 ppm. The H-7 proton, adjacent to the bromine, would likely be a doublet around 7.4-7.5 ppm. The H-8 proton, being ortho to the fused ring junction, is anticipated to appear as a doublet around 7.0-7.1 ppm. The specific coupling constants (J-values) would confirm the ortho relationships between these protons.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound

The proton-decoupled ¹³C NMR spectrum is expected to show ten distinct signals, corresponding to the ten carbon atoms of the molecule. The chemical shifts are predicted based on the functional groups and the electronic effects of the substituents. Data from the analogous compound 1-methyl-3,4-dihydroisoquinoline (B1216472) shows key signals at approximately 159.3 (C1), 52.5 (C3), 32.5 (C4), and 21.7 (CH₃) ppm. nih.gov

The imine carbon (C1) would be the most deshielded signal in the spectrum, predicted to be in the 160–165 ppm range.

The six aromatic carbons would appear between 120 and 140 ppm. The carbon bearing the bromine atom (C6) is expected around 120 ppm, while the quaternary carbons (C4a and C8a) would also be in this region.

The aliphatic carbons include the C3 methylene carbon (~50-55 ppm), the C4 methylene carbon (~28-33 ppm), and the C1-methyl carbon (~20-23 ppm).

Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. A key correlation would be observed between the methylene protons at C3 and C4, confirming their connectivity. Correlations between the aromatic protons (H-5, H-7, H-8) would establish their relative positions on the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with its directly attached carbon. It would be used to definitively assign the chemical shifts of the protonated carbons, such as C3, C4, C5, C7, C8, and the methyl carbon.

The methyl protons (H₃-C1) to the imine carbon (C1) and the quaternary carbon C8a.

The C4 methylene protons (H₂-C4) to the aromatic carbons C5 and C8a.

The aromatic proton H-8 to the imine carbon C1 and the quaternary carbon C4a.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, irrespective of their bonding. A NOESY spectrum could show a correlation between the C1-methyl protons and the H-8 proton, confirming their spatial proximity.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural details derived from its fragmentation patterns.

HRMS is used to determine the exact mass of the molecular ion with high precision, which in turn allows for the calculation of its elemental formula. For this compound (C₁₀H₁₀BrN), the presence of bromine is highly characteristic, as it has two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance. This results in a distinctive molecular ion cluster ([M]⁺ and [M+2]⁺) with two peaks of nearly equal intensity, separated by two mass units.

Table 3: Predicted HRMS Data for this compound

Electron Ionization (EI) mass spectrometry causes the molecular ion to fragment in a reproducible manner, providing a "fingerprint" that can be used for structural confirmation. The fragmentation of isoquinoline (B145761) alkaloids often involves characteristic losses of substituents.

For this compound, the molecular ion peak at m/z 223/225 would be expected. Key fragmentation pathways would likely include:

Loss of a methyl radical: A primary fragmentation would be the cleavage of the C1-CH₃ bond, resulting in a stable fragment ion ([M-15]⁺) at m/z 208/210. This is a common fragmentation for compounds with methyl groups on quaternary or imine carbons.

Loss of a hydrogen radical: Loss of H• from the C4 position can lead to the formation of a fully aromatic and highly stable 6-bromo-1-methylisoquinolinium cation ([M-1]⁺) at m/z 222/224. This is often a prominent peak in the spectra of dihydroisoquinolines.

Loss of the bromine atom: Cleavage of the C-Br bond would result in a fragment ion ([M-Br]⁺) at m/z 144.

Table 4: List of Chemical Compounds

Absence of Specific Computational Research on this compound Limits In-Depth Analysis

A comprehensive review of scientific literature reveals a significant lack of specific computational chemistry studies focused on the compound this compound. Despite the well-established utility of theoretical methods in characterizing molecular properties, dedicated research applying these techniques to this particular molecule is not publicly available. Consequently, a detailed, data-rich article adhering to the requested scientific subsections cannot be generated at this time.

While the principles of computational chemistry provide a robust framework for investigating molecular structures and reactivity, the application of these methods requires specific research to be conducted on the compound of interest. Methodologies such as Density Functional Theory (DFT), molecular dynamics simulations, and ab initio calculations are powerful tools, but their findings are unique to the molecule being studied.

For instance, a DFT analysis would theoretically provide insights into the optimized geometry, conformational possibilities, and electronic structure of this compound. This would include calculations of its Frontier Molecular Orbitals (HOMO-LUMO energy gaps), which are crucial for understanding its chemical reactivity and kinetic stability. Furthermore, global reactivity descriptors like chemical hardness and the electrophilicity index, derived from these orbital energies, would quantify its reactive nature. A Molecular Electrostatic Potential (MEP) map would visualize the electron density distribution, highlighting regions susceptible to electrophilic and nucleophilic attack.

Similarly, molecular dynamics simulations could offer a dynamic perspective on the conformational behavior of the molecule over time, revealing how it might interact with its environment or potential binding partners. Other approaches, such as ab initio and semi-empirical methods, could provide alternative or complementary information about its electronic properties.

However, without published research applying these specific analyses to this compound, any attempt to populate the requested article sections with data tables and detailed findings would be speculative and would not meet the required standards of scientific accuracy. The existing literature does contain computational studies on related but distinct molecules, such as other quinoline (B57606) and isoquinoline derivatives. While these studies demonstrate the power of the computational methods, their results are not transferable to this compound.

Therefore, until dedicated computational research on this compound is performed and published, a thorough and scientifically accurate article with detailed, compound-specific data as requested cannot be constructed.

Computational Chemistry and Theoretical Investigations of 6 Bromo 1 Methyl 3,4 Dihydroisoquinoline

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)

Computational chemistry provides powerful tools for the prediction of spectroscopic parameters, offering insights that complement and aid in the interpretation of experimental data. For 6-Bromo-1-methyl-3,4-dihydroisoquinoline, methods like Density Functional Theory (DFT) are instrumental in calculating nuclear magnetic resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies. researchgate.netnih.gov

The process typically begins with the geometric optimization of the molecule's structure to find its lowest energy conformation. nih.gov Following optimization, NMR chemical shifts can be predicted using methods such as the Gauge-Independent Atomic Orbital (GIAO) method, often employed in conjunction with a DFT functional like B3LYP and a suitable basis set (e.g., 6-311++G(d,p)). tandfonline.comnih.govresearchgate.net These calculations provide theoretical chemical shift values for both ¹H and ¹³C nuclei. Comparing these predicted values with experimental spectra is a crucial step in structure verification and assignment of NMR signals. nih.govmdpi.com The accuracy of these predictions allows for the differentiation between similar conformations or isomers. nih.gov

Similarly, theoretical vibrational frequencies can be computed at the same level of theory. researchgate.net These calculations yield a set of vibrational modes and their corresponding IR frequencies and intensities. The predicted spectrum can be compared with an experimental FT-IR spectrum to assign specific absorption bands to the vibrational modes of the molecule, such as C-H stretching, C=N stretching, and aromatic ring vibrations. researchgate.net The agreement between calculated and observed spectra is generally good, making these computational approaches invaluable for detailed vibrational analysis. researchgate.netnih.gov

Below are tables representing the kind of data generated from such computational studies for this compound.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (Note: These are representative values based on computational models and may differ from experimental results.)

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
C1-165.0
C1-CH₃2.3022.5
C33.80 (t)48.0
C42.85 (t)29.0
C57.50 (d)128.0
C6-120.0
C77.30 (dd)130.0
C87.10 (d)126.0
C4a-135.0
C8a-138.0

Table 2: Predicted Major IR Vibrational Frequencies (Note: These are representative values based on computational models.)

Predicted Frequency (cm⁻¹)Vibrational Mode Assignment
3050-3000Aromatic C-H Stretching
2950-2850Aliphatic C-H Stretching (CH₃, CH₂)
1640C=N Imine Stretching
1590C=C Aromatic Ring Stretching
1480C=C Aromatic Ring Stretching
1100C-N Stretching
1050C-Br Stretching

Investigation of Non-Linear Optical (NLO) Properties

The field of non-linear optics (NLO) is crucial for developing advanced technologies in optical communications and information processing. nih.gov Organic molecules, particularly those with extended π-conjugation systems, are of significant interest as potential NLO materials. unifr.chnih.gov Computational chemistry, primarily using DFT, serves as a preliminary screening tool to predict the NLO response of novel compounds, thereby guiding synthetic efforts toward molecules with promising properties. nih.govajrconline.org

For a molecule to exhibit NLO properties, it must have a non-zero hyperpolarizability (β). nih.gov Key parameters calculated to evaluate a molecule's NLO potential include the dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β). nih.gov The magnitude of the first hyperpolarizability is a direct measure of the second-order NLO response. mq.edu.au Isoquinoline (B145761) and its derivatives are considered promising candidates for NLO applications due to the electron-deficient nature and extended conjugation of the isoquinoline core. nih.gov

Theoretical calculations can explore how different substituents affect NLO properties. For this compound, the bromine atom (an electron-withdrawing group) and the methyl group can influence the intramolecular charge transfer (ICT), which is a key factor in enhancing the hyperpolarizability. mq.edu.au Computational studies involve optimizing the molecular geometry and then calculating the electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov A smaller HOMO-LUMO energy gap is often correlated with higher NLO activity. nih.govnih.gov The theoretical investigation provides a foundational understanding of the structure-property relationships that govern the NLO response of such molecules. nih.gov

Table 3: Predicted Non-Linear Optical (NLO) Properties (Note: These are representative values based on computational models for comparative purposes.)

ParameterPredicted ValueUnit
Dipole Moment (μ)2.5Debye
Average Polarizability (⟨α⟩)1.5 x 10⁻²³esu
First Hyperpolarizability (β_total)8.0 x 10⁻³⁰esu
HOMO Energy-6.2eV
LUMO Energy-1.1eV
HOMO-LUMO Gap (ΔE)5.1eV

Mechanistic Studies Through Computational Modeling of Reaction Pathways

Computational modeling is an indispensable tool for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface, researchers can identify transition states, intermediates, and the lowest-energy reaction pathways. acs.org For the synthesis and reactions of this compound, computational studies can provide deep insights that are often difficult to obtain through experiments alone.

Furthermore, computational studies can explore the regioselectivity and chemoselectivity of reactions. For instance, in transition-metal-catalyzed reactions involving isoquinoline derivatives, DFT can be used to understand why a particular product is formed over others. acs.org By comparing the activation energies of competing pathways, the model can predict the major product, which can then be verified experimentally. acs.org Such mechanistic studies are vital for optimizing reaction conditions, improving yields, and designing new synthetic strategies for creating libraries of substituted isoquinolines. acs.orgorganic-chemistry.org

Applications of 6 Bromo 1 Methyl 3,4 Dihydroisoquinoline As a Synthetic Synthon and Scaffold

Role as a Precursor in the Synthesis of Complex Organic Molecules

The 3,4-dihydroisoquinoline (B110456) skeleton is a fundamental precursor for a wide range of more complex molecules, particularly those with a tetrahydroisoquinoline core. The transformation from a dihydroisoquinoline to a tetrahydroisoquinoline is typically achieved through reduction, a common step in multi-step syntheses. This foundational role allows chemists to access a broader class of compounds with diverse biological activities.

Furthermore, the presence of the bromine atom at the 6-position allows for its conversion into various other functional groups through transition-metal-catalyzed cross-coupling reactions. This functionalization is key to building molecular complexity. For instance, the bromo group can be replaced with aryl, alkyl, or cyano groups, significantly expanding the range of accessible derivatives. The synthesis of 6,8-disubstituted quinoline (B57606) derivatives has been achieved from brominated quinolines through metal-bromine exchange reactions, highlighting a potential pathway for functionalizing the 6-bromo-dihydroisoquinoline core. researchgate.net

Building Block for Biologically Active Isoquinoline (B145761) Alkaloids and Derivatives

Isoquinoline alkaloids are a large and diverse family of natural products known for their significant biological activities, including antitumor, anti-HIV, and anti-inflammatory properties. nih.govrsc.org Many of these compounds feature the tetrahydroisoquinoline scaffold, often with specific substitution patterns that are crucial for their bioactivity. nih.gov

6-Bromo-1-methyl-3,4-dihydroisoquinoline serves as an excellent starting point for the synthesis of these alkaloids. The synthesis often involves two key transformations:

Reduction of the C=N double bond to form the corresponding 6-bromo-1-methyl-1,2,3,4-tetrahydroisoquinoline.

Functionalization at the bromine position via cross-coupling reactions to introduce substituents found in the target natural product or its analogues.

This approach provides a modular route to a library of alkaloid derivatives, where variations can be introduced at both the C1 and C6 positions. The general class of simple isoquinoline alkaloids is found predominantly in genera like Papaver and Corydalis. rsc.org

Target Compound ClassKey Synthetic TransformationsPotential Biological Activity
Substituted Tetrahydroisoquinolines1. Asymmetric Reduction/Hydrogenation 2. Suzuki or Buchwald-Hartwig coupling at C6Antitumor, Antiviral, CNS activity
Benzylisoquinoline Alkaloids1. Reduction 2. Cross-coupling with a benzyl (B1604629) derivativeSmooth muscle relaxant, Cytotoxic
Aporphine AlkaloidsMulti-step sequence involving reduction, coupling, and intramolecular cyclizationDiverse pharmacological profiles

Utility in the Construction of Diversely Functionalized Heterocyclic Systems

The reactivity of the 3,4-dihydroisoquinoline moiety extends beyond its role as a precursor to tetrahydroisoquinolines. The imine functional group can participate in various cycloaddition reactions, serving as a key component in the construction of novel, fused heterocyclic systems.

Recent research has demonstrated that 3,4-dihydroisoquinolines can react with ninhydrin-derived Morita–Baylis–Hillman (MBH) adducts in switchable [4+2] and [3+2] annulation reactions. nih.gov These reactions lead to the diastereoselective synthesis of structurally complex spiro multi-heterocyclic skeletons. nih.gov Specifically, the use of 1-methyl-3,4-dihydroisoquinoline (B1216472) in these reactions has been shown to produce the desired cycloadducts in high yield, creating products with two adjacent tetrasubstituted carbon stereocenters. nih.gov This methodology allows for the creation of diverse polycyclic frameworks, such as spiro[indene-2,2′- nih.govnih.govoxazino[2,3-a]isoquinoline] and spiro[indene-2,1′-pyrrolo[2,1-a]isoquinoline]. nih.gov

The ability to construct such complex and diverse heterocyclic systems from a relatively simple starting material underscores the utility of this compound as a versatile scaffold.

Applications in Catalytic Asymmetric Synthesis

The synthesis of enantiomerically pure tetrahydroisoquinolines is of great importance, as the biological activity of these compounds is often dependent on their stereochemistry. nih.govmdpi.com Catalytic asymmetric synthesis provides the most efficient means to access these chiral molecules. 3,4-Dihydroisoquinolines are common substrates in asymmetric reduction reactions to produce chiral tetrahydroisoquinolines. mdpi.com

Methods for the asymmetric reduction of the C=N bond in dihydroisoquinolines include:

Asymmetric Hydrogenation: Utilizes chiral transition-metal catalysts (e.g., Iridium or Ruthenium complexes) with hydrogen gas. mdpi.com

Asymmetric Transfer Hydrogenation: Employs a hydrogen donor like formic acid or isopropanol in the presence of a chiral catalyst. mdpi.com

Furthermore, the dihydroisoquinoline nucleus can be used in asymmetric cycloaddition reactions. For example, the [3+2] 1,3-dipolar cycloaddition of C,N-cyclic azomethine imines (derived from dihydroisoquinolines) with various dipolarophiles can construct chiral tetrahydroisoquinoline derivatives with good diastereoselectivities and enantioselectivities. nih.govresearchgate.net These reactions provide an efficient pathway to complex and functionally diverse chiral compounds. nih.gov

Asymmetric MethodReagent/CatalystProduct TypeKey Feature
Asymmetric HydrogenationChiral Ir/Ru catalysts, H₂Chiral TetrahydroisoquinolinesHigh atom economy
Asymmetric Transfer HydrogenationChiral catalysts, HCOOH/iPrOHChiral TetrahydroisoquinolinesMilder reaction conditions
1,3-Dipolar CycloadditionChiral primary amine catalystsChiral Fused TetrahydroisoquinolinesConstruction of multiple stereocenters

Potential as a Modular Unit in Medicinal Chemistry Lead Generation

In medicinal chemistry, the concept of "privileged scaffolds" refers to molecular frameworks that are capable of binding to multiple biological targets. Isoquinolines and tetrahydroisoquinolines are considered privileged structures due to their widespread presence in bioactive molecules. mdpi.com this compound is an ideal modular unit for generating libraries of compounds for drug discovery.

The molecule offers three key points for diversification:

The C1 Position: The methyl group can be replaced with other alkyl or aryl groups by starting from different precursors in a Bischler-Napieralski or similar cyclization reaction. organic-chemistry.org

The N2 Position: The nitrogen atom can be functionalized after reduction to the tetrahydroisoquinoline.

The C6 Position: The bromine atom serves as a versatile handle for introducing a wide array of substituents via palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, or Buchwald-Hartwig amination.

This modularity allows for the systematic exploration of the chemical space around the isoquinoline core, facilitating the development of structure-activity relationships (SAR) and the optimization of lead compounds. For example, quinazoline derivatives, which share a similar heterocyclic core, have been synthesized with various substitutions to develop novel anticancer agents. nih.gov

Development of Novel Materials with Specific Chemical Properties

While the primary application of this compound is in the synthesis of biologically active compounds, its structural features also suggest potential for use in materials science. The extended aromatic system of the isoquinoline core can be modified through the bromo-functional handle to tune its electronic and photophysical properties.

For example, attaching conjugated systems to the 6-position via cross-coupling reactions could lead to the formation of novel dyes or fluorescent probes. Incorporation of this rigid heterocyclic unit into a polymer backbone could impart specific thermal or mechanical properties. While direct applications of this specific compound in materials science are not extensively documented, the synthesis of functionalized quinolines and isoquinolines is a known strategy for creating new materials. The development of quinoline-based compounds for applications such as phosphoinositide 3-kinase (PI3K) inhibitors for PET imaging demonstrates the utility of functionalized quinoline scaffolds in creating advanced chemical tools. researchgate.net

Q & A

Basic: What are the common synthetic routes for 6-Bromo-1-methyl-3,4-dihydroisoquinoline?

The synthesis of this compound typically involves cyclization reactions. One established method is the Bischler–Napieralski reaction , which uses β-phenylethylamine derivatives and acid catalysts to form the dihydroisoquinoline core . For brominated derivatives, microwave-assisted synthesis with Lewis acids (e.g., Bi(OTf)₃) and halogenated precursors (e.g., p-bromo aniline) can improve yields (up to 81%) by accelerating reaction kinetics and reducing side products . Post-synthetic bromination via electrophilic substitution is another approach, though regioselectivity must be verified using NMR or X-ray crystallography.

Advanced: How can X-ray crystallography resolve conformational ambiguities in this compound derivatives?

X-ray crystallography provides precise structural data, such as puckering parameters (e.g., QT = 0.339 Å, θ = 129.2°) for non-planar rings and hydrogen-bonding networks (e.g., N–H⋯O interactions forming R₂²(10) dimers) . For 6-Bromo-1-methyl derivatives, crystallography can confirm the position of the bromine substituent and the methyl group’s orientation, which are critical for reactivity studies. Computational refinement tools (e.g., Cremer & Pople puckering analysis) should complement experimental data to validate deviations from ideal geometries .

Data Contradiction: How should researchers address discrepancies in reported melting points or synthetic yields?

Discrepancies in melting points (e.g., 39–43°C for 4-Bromoisoquinoline vs. 54–55°C for 6-Bromoquinoxaline) may arise from purity variations (>95% vs. >97%) or polymorphism . Validate purity via HPLC or GC-MS and standardize recrystallization solvents (e.g., pentane/ethyl acetate mixtures) . For yield inconsistencies, optimize reaction parameters (e.g., catalyst loading, microwave irradiation time) and confirm starting material consumption via TLC .

Advanced: What computational methods predict the reactivity of this compound in medicinal chemistry?

In silico studies like DFT calculations can model electronic effects of bromine (electrophilic σ-hole) and methyl groups (steric hindrance) on reaction pathways . Molecular docking simulations assess binding affinities to biological targets (e.g., enzymes inhibited by isoquinoline derivatives) . For metabolic stability, use QSAR models to predict oxidative metabolism sites, guided by structural analogs (e.g., 6,7-dimethoxy derivatives with known pharmacokinetics) .

Basic: What storage conditions ensure the stability of this compound?

Store the compound at 0–6°C in airtight, light-sensitive containers to prevent decomposition via bromine loss or oxidation . For hygroscopic derivatives (e.g., hydrochloride salts), use desiccants and inert atmospheres (N₂/Ar). Regularly monitor purity via spectroscopic methods, as prolonged storage can lead to dimerization or hydrolysis .

Advanced: How to design regioselective functionalization strategies for the dihydroisoquinoline scaffold?

Regioselectivity in bromination or alkylation is influenced by electronic (e.g., bromine’s directing effects) and steric factors. Use protecting groups (e.g., methoxy or acetoxy) to block reactive sites . For C–H activation, employ Pd-catalyzed cross-coupling with directing groups (e.g., pyridine in 6-Bromo-2-pyridin-3-yl derivatives) . Monitor reaction progress with in situ FTIR or LC-MS to detect intermediates.

Data Contradiction: How to interpret conflicting bioactivity data across structural analogs?

Bioactivity variations (e.g., between 6-Bromo and 8-Bromo isomers) may reflect differences in steric bulk or electronic profiles. Perform comparative SAR studies using analogs like 6-Bromo-7-methoxy-1,2,3,4-tetrahydroquinoline (CAS 1368141-75-6) to isolate substituent effects . Validate hypotheses with functional assays (e.g., enzyme inhibition) and structural overlays using crystallographic data .

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